molecular formula C27H24FN3O B1683780 RWJ-67657 CAS No. 215303-72-3

RWJ-67657

Cat. No. B1683780
Key on ui cas rn: 215303-72-3
M. Wt: 425.5 g/mol
InChI Key: QSUSKMBNZQHHPA-UHFFFAOYSA-N
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Patent
US07132544B2

Procedure details

To a stirred solution of 4-(4-fluorophenyl)-2-iodo-1-(3-phenylpropyl)-5-(4-pyridyl)imidazole (1.42 g, 2.74 mmol) and 3-butyn-1-ol (0.289 g,4.1 mmol) in diisopropylamine (10 mL) was added bis(acetato)-bis(triphenylphosphine) palladium (0.102 g, 0.14 mmol), followed by the addition of copper(I) iodide (0.052 g, 0.274 mmol). The mixture was stirred at 75° C. for 4 h. The reaction mixture was then cooled to room temperature and quenched with water (100 mL). The mixture was extracted with ethyl acetate (2×50 mL). The combined ethyl acetate extract was washed with water (2×30 mL), brine (30 mL), and dried with Na2SO4. After removal of solvents, the crude product was obtained as a brown solid.
Name
4-(4-fluorophenyl)-2-iodo-1-(3-phenylpropyl)-5-(4-pyridyl)imidazole
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
0.289 g
Type
reactant
Reaction Step One
[Compound]
Name
bis(acetato)-bis(triphenylphosphine) palladium
Quantity
0.102 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
0.052 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[C:10](I)[N:11]([CH2:19][CH2:20][CH2:21][C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)[C:12]=2[C:13]2[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=2)=[CH:4][CH:3]=1.[CH2:29]([OH:33])[CH2:30][C:31]#[CH:32]>C(NC(C)C)(C)C.[Cu]I>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[C:10]([C:32]#[C:31][CH2:30][CH2:29][OH:33])[N:11]([CH2:19][CH2:20][CH2:21][C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)[C:12]=2[C:13]2[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
4-(4-fluorophenyl)-2-iodo-1-(3-phenylpropyl)-5-(4-pyridyl)imidazole
Quantity
1.42 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1N=C(N(C1C1=CC=NC=C1)CCCC1=CC=CC=C1)I
Name
Quantity
0.289 g
Type
reactant
Smiles
C(CC#C)O
Name
bis(acetato)-bis(triphenylphosphine) palladium
Quantity
0.102 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)NC(C)C
Step Two
Name
copper(I) iodide
Quantity
0.052 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 75° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (2×50 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined ethyl acetate extract
WASH
Type
WASH
Details
was washed with water (2×30 mL), brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
After removal of solvents

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1N=C(N(C1C1=CC=NC=C1)CCCC1=CC=CC=C1)C#CCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07132544B2

Procedure details

To a stirred solution of 4-(4-fluorophenyl)-2-iodo-1-(3-phenylpropyl)-5-(4-pyridyl)imidazole (1.42 g, 2.74 mmol) and 3-butyn-1-ol (0.289 g,4.1 mmol) in diisopropylamine (10 mL) was added bis(acetato)-bis(triphenylphosphine) palladium (0.102 g, 0.14 mmol), followed by the addition of copper(I) iodide (0.052 g, 0.274 mmol). The mixture was stirred at 75° C. for 4 h. The reaction mixture was then cooled to room temperature and quenched with water (100 mL). The mixture was extracted with ethyl acetate (2×50 mL). The combined ethyl acetate extract was washed with water (2×30 mL), brine (30 mL), and dried with Na2SO4. After removal of solvents, the crude product was obtained as a brown solid.
Name
4-(4-fluorophenyl)-2-iodo-1-(3-phenylpropyl)-5-(4-pyridyl)imidazole
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
0.289 g
Type
reactant
Reaction Step One
[Compound]
Name
bis(acetato)-bis(triphenylphosphine) palladium
Quantity
0.102 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
0.052 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[C:10](I)[N:11]([CH2:19][CH2:20][CH2:21][C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)[C:12]=2[C:13]2[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=2)=[CH:4][CH:3]=1.[CH2:29]([OH:33])[CH2:30][C:31]#[CH:32]>C(NC(C)C)(C)C.[Cu]I>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[C:10]([C:32]#[C:31][CH2:30][CH2:29][OH:33])[N:11]([CH2:19][CH2:20][CH2:21][C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)[C:12]=2[C:13]2[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
4-(4-fluorophenyl)-2-iodo-1-(3-phenylpropyl)-5-(4-pyridyl)imidazole
Quantity
1.42 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1N=C(N(C1C1=CC=NC=C1)CCCC1=CC=CC=C1)I
Name
Quantity
0.289 g
Type
reactant
Smiles
C(CC#C)O
Name
bis(acetato)-bis(triphenylphosphine) palladium
Quantity
0.102 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)NC(C)C
Step Two
Name
copper(I) iodide
Quantity
0.052 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 75° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (2×50 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined ethyl acetate extract
WASH
Type
WASH
Details
was washed with water (2×30 mL), brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
After removal of solvents

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1N=C(N(C1C1=CC=NC=C1)CCCC1=CC=CC=C1)C#CCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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